molecular formula C24H23NO3 B4954995 N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide

N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide

Cat. No. B4954995
M. Wt: 373.4 g/mol
InChI Key: OZTSLQLAZRKNRA-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as EPPMA, is a synthetic compound that has been studied for its potential use in various scientific research applications. EPPMA belongs to a class of compounds known as acrylamides, which have been widely studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. It has also been shown to induce apoptosis in cancer cells through the activation of caspases. N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide may also act as an antibacterial agent by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its potent anti-inflammatory, anti-tumor, and antibacterial activities. N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of research could focus on further elucidating the mechanism of action of N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, particularly with regard to its anti-inflammatory and anti-tumor activities. Another area of research could investigate the potential use of N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in combination with other compounds for the treatment of various diseases. Additionally, further studies could explore the potential toxicity of N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide and its safety for use in humans.

Synthesis Methods

N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized using a variety of methods, including the reaction of 2-ethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by the addition of phenyl isocyanate. The resulting product is then subjected to a condensation reaction with acryloyl chloride to yield N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. Other methods for the synthesis of N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide have also been reported in the literature.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been studied for its potential use in various scientific research applications, including its anti-inflammatory, anti-tumor, and antibacterial activities. Studies have shown that N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has demonstrated antibacterial activity against a variety of bacterial strains.

properties

IUPAC Name

(E)-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-3-28-23-12-8-7-11-22(23)25-24(26)21(19-9-5-4-6-10-19)17-18-13-15-20(27-2)16-14-18/h4-17H,3H2,1-2H3,(H,25,26)/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTSLQLAZRKNRA-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.